molecular formula C19H20F2N2O2 B2435486 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 954046-03-8

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2435486
CAS No.: 954046-03-8
M. Wt: 346.378
InChI Key: MAGAREMFMCLKSO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with difluoro groups and a phenylmorpholinoethyl side chain, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3,4-difluorobenzoyl chloride, through the reaction of 3,4-difluorobenzoic acid with thionyl chloride.

    Coupling Reaction: The intermediate is then reacted with 2-(2-phenylmorpholino)ethylamine in the presence of a base like triethylamine to form the desired product.

    Purification: The final compound is purified using techniques such as recrystallization or column chromatography to obtain high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The difluoro groups on the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide: Known for its unique combination of difluoro and phenylmorpholinoethyl groups.

    2,4-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide: Similar structure but with different substitution pattern on the benzamide ring.

    3,4-dichloro-N-(2-(2-phenylmorpholino)ethyl)benzamide: Chlorine atoms instead of fluorine, leading to different chemical properties.

Uniqueness

The presence of difluoro groups in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGAREMFMCLKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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